molecular formula C22H20N2O3 B3473759 2-{2-[4-(4-Methylphenyl)phenoxy]acetylamino}benzamide CAS No. 6133-32-0

2-{2-[4-(4-Methylphenyl)phenoxy]acetylamino}benzamide

Cat. No.: B3473759
CAS No.: 6133-32-0
M. Wt: 360.4 g/mol
InChI Key: HYEUWRHDIXSAHG-UHFFFAOYSA-N
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Description

2-{2-[4-(4-Methylphenyl)phenoxy]acetylamino}benzamide is an organic compound with the molecular formula C22H20N2O3. This compound is characterized by its complex structure, which includes a benzamide group, an acetylamino group, and a phenoxy group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[4-(4-Methylphenyl)phenoxy]acetylamino}benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Phenoxy Intermediate: The reaction begins with the formation of the phenoxy intermediate by reacting 4-methylphenol with a suitable halogenated benzene derivative under basic conditions.

    Acetylation: The phenoxy intermediate is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine to form the acetylated phenoxy compound.

    Amidation: The final step involves the reaction of the acetylated phenoxy compound with 2-aminobenzamide under acidic or basic conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-{2-[4-(4-Methylphenyl)phenoxy]acetylamino}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-{2-[4-(4-Methylphenyl)phenoxy]acetylamino}benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-{2-[4-(4-Methylphenyl)phenoxy]acetylamino}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • 2-{2-[4-(4-Methoxyphenyl)phenoxy]acetylamino}benzamide
  • 2-{2-[4-(4-Chlorophenyl)phenoxy]acetylamino}benzamide
  • 2-{2-[4-(4-Fluorophenyl)phenoxy]acetylamino}benzamide

Uniqueness

2-{2-[4-(4-Methylphenyl)phenoxy]acetylamino}benzamide is unique due to the presence of the 4-methylphenyl group, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-[[2-[4-(4-methylphenyl)phenoxy]acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O3/c1-15-6-8-16(9-7-15)17-10-12-18(13-11-17)27-14-21(25)24-20-5-3-2-4-19(20)22(23)26/h2-13H,14H2,1H3,(H2,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYEUWRHDIXSAHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)NC3=CC=CC=C3C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00360833
Record name ST030298
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00360833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6133-32-0
Record name ST030298
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00360833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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